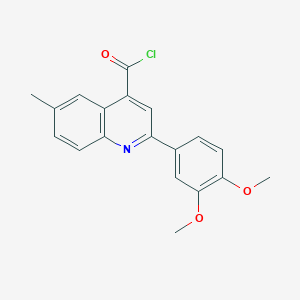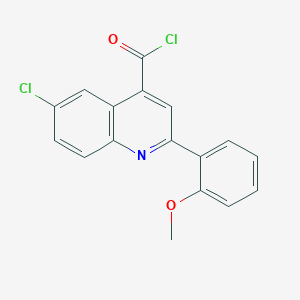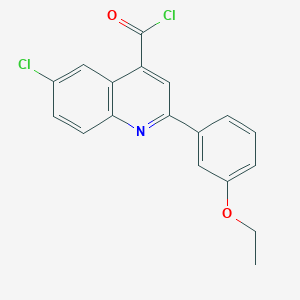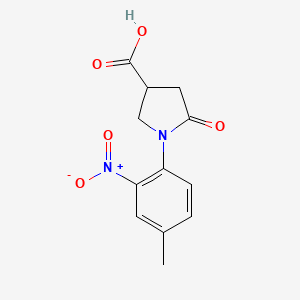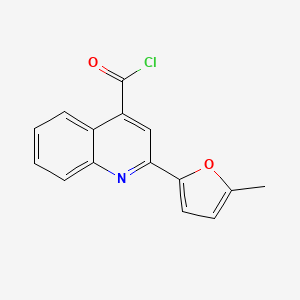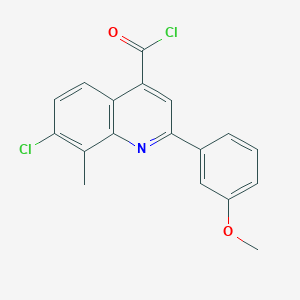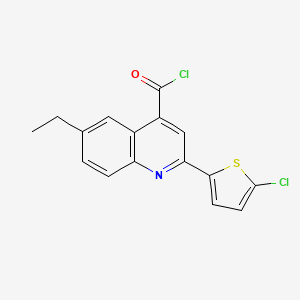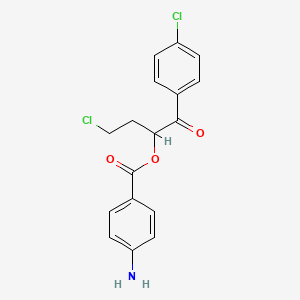
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Cl3NO and a molecular weight of 336.60 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” is characterized by the presence of a quinoline core, which is a nitrogen-containing heterocyclic compound. This core is substituted at the 2-position with a chlorophenyl group and at the 6-position with a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride” include a molecular weight of 336.60 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Structural and Optical Properties
- Structural and Optical Analysis : The structural and optical properties of related quinoline derivatives have been a subject of study, highlighting their potential in various applications due to their unique characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Spectroscopic Characterization and Applications
- Spectroscopic Studies and Applications : Detailed spectroscopic analysis, including FT-IR, NMR, and UV-Vis absorption, of related chlorophenyl quinoline compounds has been conducted, shedding light on their potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis Techniques
- Efficient Synthesis Methods : Innovative synthesis methods for related quinoline compounds have been developed, offering new pathways for creating materials with specific properties (Liu et al., 2009).
Photovoltaic Applications
- Photovoltaic Properties and Device Fabrication : Investigations into the photovoltaic properties of quinoline derivatives have been conducted, including their application in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- Dielectric Properties Analysis : Studies on the dielectric properties of quinoline derivative thin films have revealed insights into their electronic properties, which can inform their use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Crystal Structure Analysis
- Crystal Structure and Chlorination Mechanisms : Research on the crystal structures of related compounds has provided valuable information on their molecular arrangements and chlorination mechanisms (Cardellini et al., 1994).
Propriétés
IUPAC Name |
6-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKRDTOHSDDZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




